1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring followed by the introduction of the chloro(difluoro)methoxy group and the urea linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and urea-based molecules with different substituents. Examples include:
- 1-(1-{4-[fluoro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea
- 1-(1-{4-[chloro(methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea
Uniqueness
The uniqueness of 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
497141-60-3 |
---|---|
Molecular Formula |
C19H17ClF2N4O2 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
1-[2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyrazol-3-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H17ClF2N4O2/c1-12-3-5-14(6-4-12)23-18(27)24-17-11-13(2)25-26(17)15-7-9-16(10-8-15)28-19(20,21)22/h3-11H,1-2H3,(H2,23,24,27) |
InChI Key |
NIOOETHYQBKVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=NN2C3=CC=C(C=C3)OC(F)(F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.